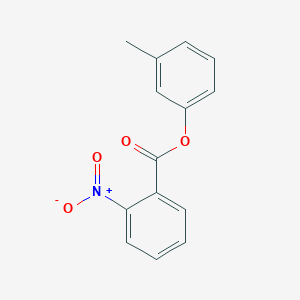![molecular formula C43H36N2O4 B322499 2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322499.png)
2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenyl group, which is known for its rigidity and aromaticity, making it a valuable scaffold in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of 2-(4-methoxyphenyl)acetic acid: This can be achieved through the oxidation of 4-methoxyacetophenone using an oxidizing agent like potassium permanganate.
Conversion to 2-(4-methoxyphenyl)acetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Amidation Reaction: The acyl chloride is reacted with 4-amino-9H-fluorene to form the intermediate amide.
Final Coupling: The intermediate is then coupled with 4-(4-methoxyphenyl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones under strong oxidizing conditions.
Reduction: The carbonyl groups in the acetamide moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).
Major Products
Oxidation: Phenols, quinones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its rigid fluorenyl core makes it suitable for studying π-π interactions and other non-covalent interactions in supramolecular chemistry.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity and functional group diversity.
Medicine
Medicinally, this compound could be investigated for its potential anti-inflammatory, anti-cancer, or antimicrobial properties. The presence of multiple aromatic rings and functional groups suggests it could interact with various biological targets.
Industry
In industry, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its aromatic structure and potential electronic properties.
作用机制
The mechanism of action of 2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If used in materials science, its electronic properties would be influenced by the conjugation and electron-donating effects of the methoxy groups.
相似化合物的比较
Similar Compounds
2-(4-methoxyphenyl)acetamide: A simpler analogue with fewer aromatic rings and functional groups.
9H-fluorene: The core structure without additional functionalization.
4-methoxyacetophenone: A precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE lies in its combination of multiple aromatic rings and functional groups, which confer a high degree of structural complexity and potential for diverse interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C43H36N2O4 |
|---|---|
分子量 |
644.8 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-N-[4-[9-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide |
InChI |
InChI=1S/C43H36N2O4/c1-48-35-23-11-29(12-24-35)27-41(46)44-33-19-15-31(16-20-33)43(39-9-5-3-7-37(39)38-8-4-6-10-40(38)43)32-17-21-34(22-18-32)45-42(47)28-30-13-25-36(49-2)26-14-30/h3-26H,27-28H2,1-2H3,(H,44,46)(H,45,47) |
InChI 键 |
VOVSNLPIZBGHFX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)CC7=CC=C(C=C7)OC |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)CC7=CC=C(C=C7)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


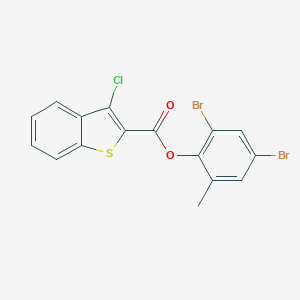
![2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B322417.png)
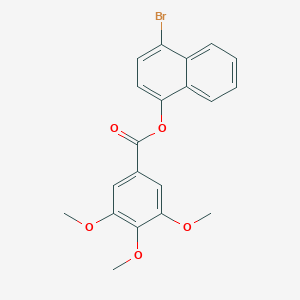
![2-Naphthyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322424.png)
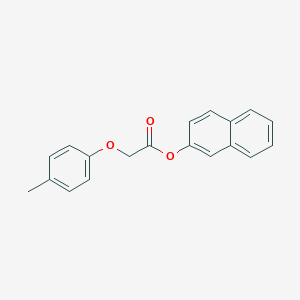
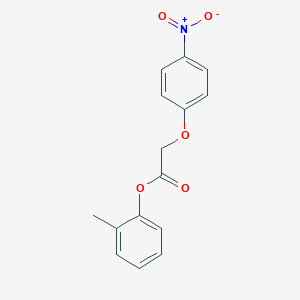
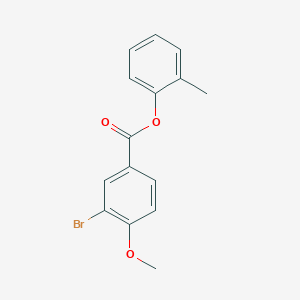
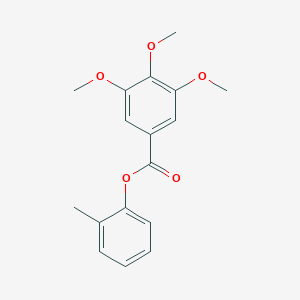
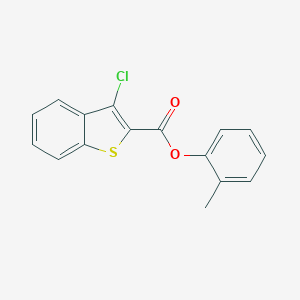
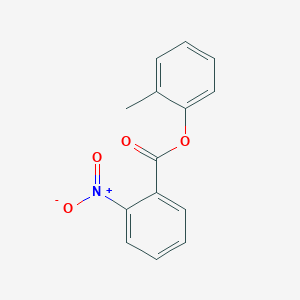
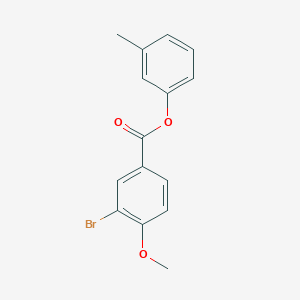
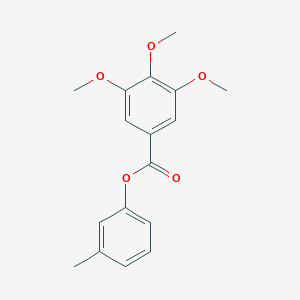
![3-Methylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322437.png)
